

A Spectroscopic Showdown: Unveiling the Nuances of Pigment Violet 2 Grades

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment Violet 2*

Cat. No.: *B1143388*

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A detailed comparative analysis of the spectroscopic and physical properties of different commercial grades of C.I. **Pigment Violet 2**, providing researchers, scientists, and drug development professionals with critical data for informed selection in their respective applications.

C.I. **Pigment Violet 2**, a laked xanthene pigment, is a vibrant colorant utilized in a variety of applications, from printing inks to cosmetics. While generally known for its bright reddish-violet hue, the performance and specific spectral characteristics can vary between different commercial grades. These variations, arising from differences in manufacturing processes, particle size, and the specific precipitating agent used, can have significant implications for final product quality and performance. This guide presents a spectroscopic and physical property comparison of representative commercial grades of **Pigment Violet 2** to aid in the selection of the most suitable grade for a given application.

Chemical Identity and Grades

C.I. **Pigment Violet 2** is identified by the CAS number 1326-04-1 and the Colour Index Number 45175:1. It belongs to the triarylcarbonium (xanthene) class of colorants. The pigment is typically produced by laking C.I. Basic Violet 10 (Rhodamine B) with a complex acid, such as phosphotungstomolybdic acid. This process renders the water-soluble dye into an insoluble pigment. Different "grades" often refer to products from various manufacturers, which may have distinct trade names and slight variations in their physical and chemical properties. For the

purpose of this guide, we will compare the properties of two common commercial grades: "Fanal Violet D 5460" and "Light Fast Rose Toner."

Comparative Data of Pigment Violet 2 Grades

The following table summarizes the key physical and chemical properties of the two selected commercial grades of **Pigment Violet 2**. These parameters are crucial for predicting the behavior of the pigment in different formulations and applications.

Property	Grade A: Fanal Violet D 5460	Grade B: Light Fast Rose Toner
Chemical Class	Triarylcarbonium	Xanthene
Molecular Formula	C ₃₀ H ₃₆ N ₂ O ₃ (base dye)	C ₃₀ H ₃₆ N ₂ O ₃ (base dye)
Lightfastness (1-8 scale)	5	5
Heat Resistance (°C)	160	160
Water Resistance (1-5 scale)	4	4
Oil Resistance (1-5 scale)	3	4
Acid Resistance (1-5 scale)	5	5
Alkali Resistance (1-5 scale)	4	4
Oil Absorption (g/100g)	~45	40-50
pH	~5	5.5 - 6.5

Note: The data presented is compiled from various technical data sheets and should be considered as typical values. Actual values may vary between batches.

Spectroscopic Analysis

Spectroscopic techniques provide a detailed fingerprint of a pigment's chemical structure and its interaction with light, which directly relates to its color and performance.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic absorption properties of the pigment, which determine its color. The maximum absorption wavelength (λ_{max}) is a key parameter. For a purified violet pigment, a λ_{max} of 575 nm has been reported in the literature, which is consistent with the violet hue of **Pigment Violet 2**.^[1] Subtle shifts in the λ_{max} and the shape of the absorption spectrum can occur between different grades due to variations in particle size and aggregation, leading to slight differences in shade.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of the chemical bonds within the pigment molecule, providing a unique structural fingerprint. The FTIR spectrum of **Pigment Violet 2** would be expected to show characteristic peaks corresponding to the functional groups of the xanthene core and any residual components from the laking process. While a direct comparative library of spectra for different grades is not readily available in public literature, analysis of individual grades would allow for the identification of any significant structural variations.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly useful for identifying pigments and can be used to detect subtle structural differences. While specific Raman spectra for different named grades of **Pigment Violet 2** are not widely published, the technique is a powerful tool for characterizing and differentiating between pigment samples.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **Pigment Violet 2** grades.

UV-Visible Reflectance Spectroscopy

Objective: To determine the reflectance spectrum and identify the primary absorption regions of the pigment powder.

Instrumentation: A UV-Visible spectrophotometer equipped with a diffuse reflectance accessory.

Sample Preparation: The dry pigment powder is packed into a sample holder with a flat, smooth surface.

Procedure:

- Calibrate the instrument using a white reference standard (e.g., barium sulfate or a certified white tile).
- Acquire the reflectance spectrum of the pigment sample over the visible range (typically 400-700 nm).
- The resulting spectrum will show the percentage of light reflected at each wavelength. The wavelengths with the lowest reflectance correspond to the wavelengths of maximum absorption.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the pigment for structural characterization.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

Sample Preparation: A small amount of the dry pigment powder is placed directly onto the ATR crystal.

Procedure:

- Record a background spectrum of the clean, empty ATR crystal.
- Place the pigment sample on the crystal and apply pressure to ensure good contact.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the absorbance spectrum.
- The spectrum is typically recorded in the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$).

Raman Spectroscopy

Objective: To obtain the Raman spectrum of the pigment for detailed structural analysis.

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

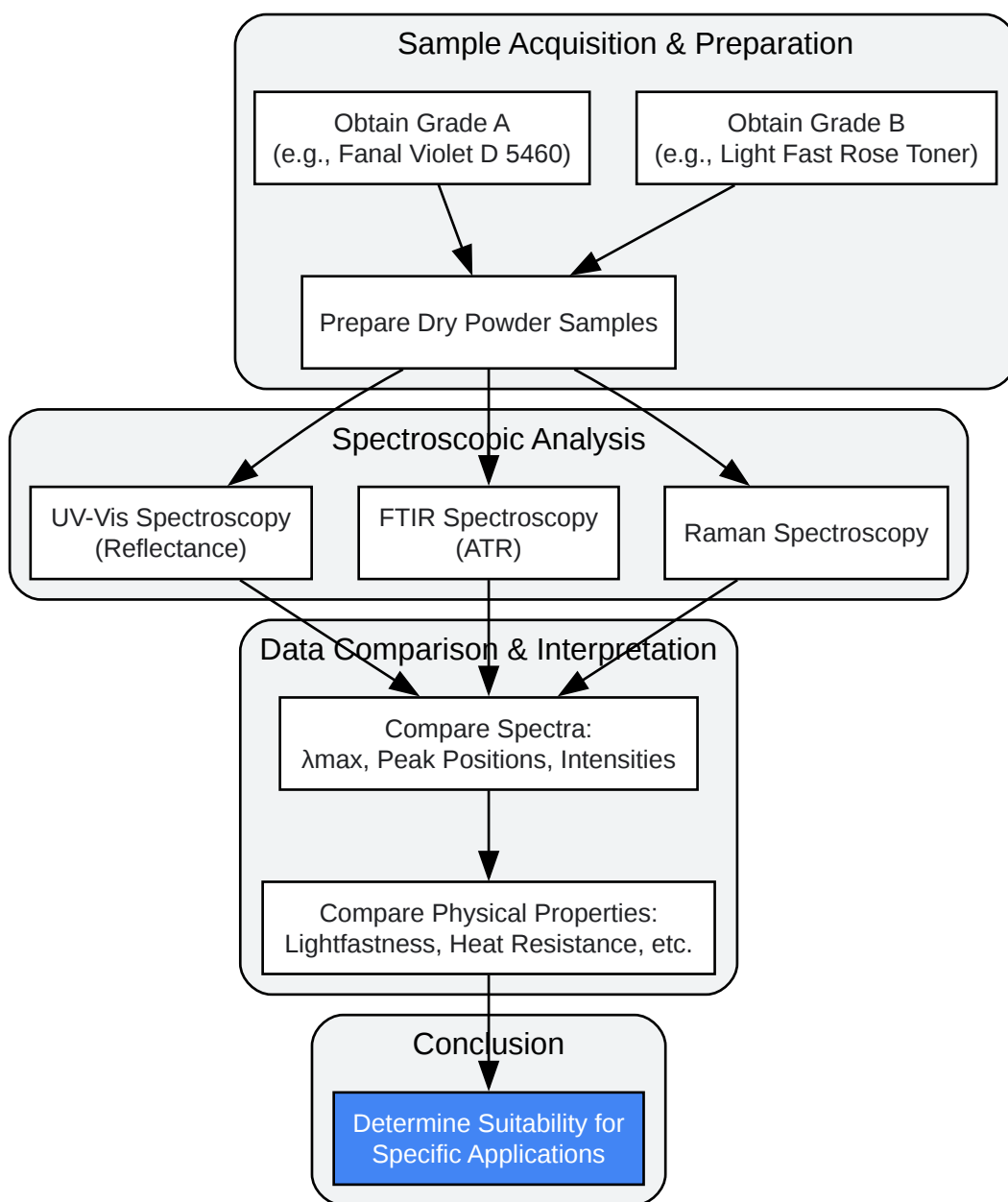
Sample Preparation: A small amount of the pigment powder is placed on a microscope slide or in a suitable sample holder.

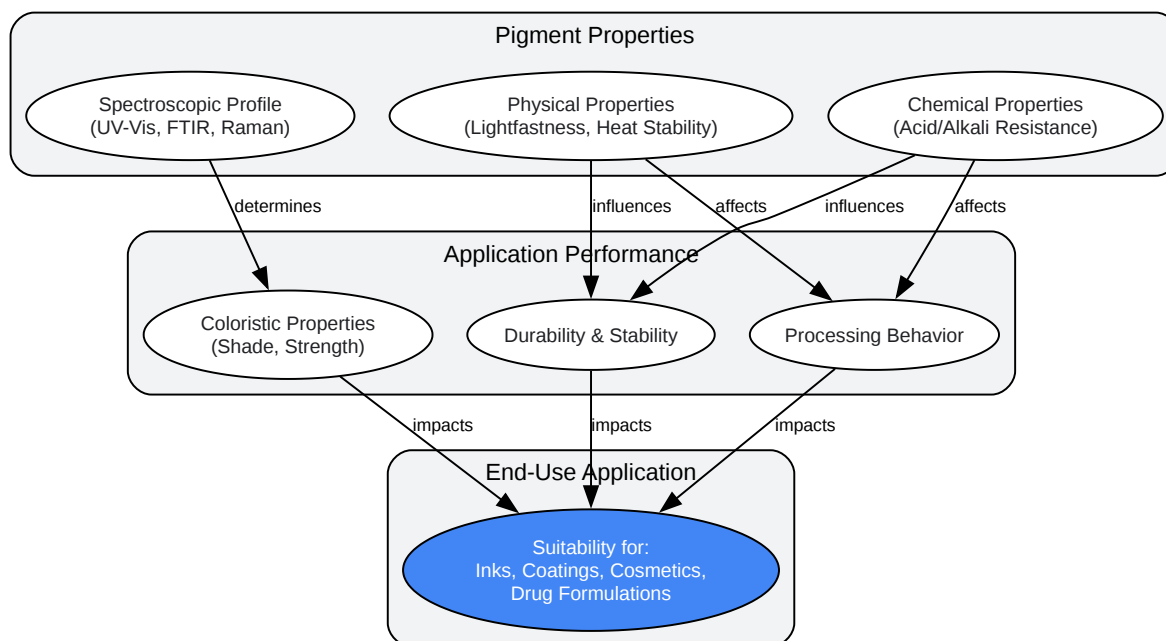
Procedure:

- Focus the laser onto the pigment sample.
- Acquire the Raman spectrum over a relevant spectral range (e.g., 200-2000 cm^{-1}).
- The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing thermal degradation of the sample.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic comparison of **Pigment Violet 2** grades and the logical relationship between the pigment's properties and its suitability for different applications.





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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Spectroscopic Showdown: Unveiling the Nuances of Pigment Violet 2 Grades]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1143388#spectroscopic-comparison-of-different-grades-of-pigment-violet-2\]](https://www.benchchem.com/product/b1143388#spectroscopic-comparison-of-different-grades-of-pigment-violet-2)

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